GW-610

Description

Overview of Benzothiazole (B30560) Derivatives in Biomedical Sciences

Benzothiazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in biomedical research due to their diverse pharmacological properties. These compounds feature a core structure consisting of a benzene (B151609) ring fused with a thiazole (B1198619) ring. ontosight.aiwjpls.org This unique scaffold contributes to their ability to interact with various biological targets, leading to a wide spectrum of observed activities. ontosight.airesearchgate.net

Research into benzothiazole derivatives has explored their potential in numerous therapeutic areas, including antimicrobial, antifungal, antiviral, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, and notably, anticancer applications. ontosight.aiwjpls.orgresearchgate.netbohrium.compcbiochemres.com Their capacity to inhibit the growth of microorganisms and cancer cells, as well as their interactions with biological macromolecules like DNA and proteins, underscore their versatility as potential drug candidates. ontosight.ai The ongoing research in this field is driven by the continuous search for novel therapeutic agents with improved efficacy and safety profiles. ontosight.ai

Historical Perspective of GW 610 Discovery and Initial Characterization (e.g., NSC 721648)

GW 610, also identified by the code NSC 721648, is a fluorinated 2-arylbenzothiazole compound that emerged from research into antitumor benzothiazoles. medchemexpress.comnih.govcaymanchem.comselleckchem.com Its discovery stemmed from the synthesis and evaluation of a series of new 2-phenylbenzothiazoles, building upon the observed potent and selective in vitro antitumor properties of this class of compounds. nih.gov

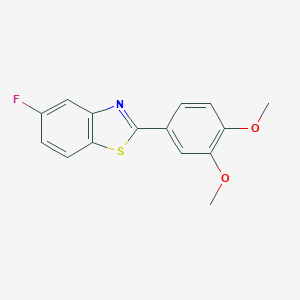

Initial characterization of GW 610 revealed its chemical structure as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole. ontosight.aicaymanchem.com This structure comprises a benzothiazole core substituted with a 3,4-dimethoxyphenyl group at the 2-position and a fluorine atom at the 5-position. ontosight.ai Physicochemical properties such as its molecular formula (C₁₅H₁₂FNO₂S) and molecular weight (289.32 g/mol ) were determined, providing a basis for synthetic design and analysis. caymanchem.comscbt.combiocompare.commerckmillipore.com Spectroscopic methods, including UV-vis absorption and ¹⁹F NMR, have been used to confirm its stability and electronic properties in solution. The compound is typically described as a crystalline solid with limited solubility in certain solvents but soluble in DMSO. caymanchem.comselleckchem.comtargetmol.com

Significance of GW 610 as a Potent Antiproliferative Agent

GW 610 is recognized for its potent antiproliferative activity, particularly against various cancer cell lines. medchemexpress.comnih.govcaymanchem.comselleckchem.combiocompare.comtargetmol.comamerigoscientific.com Studies have demonstrated its selective inhibitory effects against lung, colon, and breast cancer cell lines. medchemexpress.comnih.govselleckchem.com

Notably, GW 610 has shown exquisite potency in vitro against certain breast cancer cell lines, such as MCF-7 and MDA-MB-468, with reported GI₅₀ (growth inhibition at 50%) values below 0.1 nM. nih.govcaymanchem.comtargetmol.comamerigoscientific.com Significant activity has also been observed against colorectal cancer (CRC) cell lines like KM12 and HCC2998, with IC₅₀ values typically below 100 nmol/L. medchemexpress.com Evaluation in the NCI 60 human cancer cell line panel further underscored its potent and selective activity across a broader range of cancer types. nih.govcaymanchem.com

The potent antiproliferative effects of GW 610 distinguish it as a promising subject for further investigation in cancer therapy research. Unlike some previously studied benzothiazoles, its antitumor activity is not solely reliant on the induction of CYP1A1 expression. nih.govcaymanchem.com Research into its mechanism of action suggests a complex interplay with cytochrome P450 (CYP) enzymes, where certain isoforms may mediate its bioactivation or deactivation, influencing its therapeutic efficacy. medchemexpress.comacs.orgnih.govwashington.edu

In vitro Antiproliferative Activity of GW 610

| Cell Line | Cancer Type | GI₅₀ / IC₅₀ Value | Reference |

| MCF-7 | Breast Cancer | < 0.1 nM | nih.govcaymanchem.comtargetmol.comamerigoscientific.com |

| MDA-MB-468 | Breast Cancer | < 0.1 nM | nih.govcaymanchem.comtargetmol.comamerigoscientific.com |

| KM12 | Colorectal Cancer | 290 nM | medchemexpress.com |

| HCC2998 | Colorectal Cancer | < 100 nmol/L / 0.25 nM | medchemexpress.com |

| IGROV1 | Ovarian Cancer | < 1 nM | merckmillipore.com |

| SR | Leukemia | < 1 nM | merckmillipore.com |

| T-47D | Breast Cancer | < 1 nM | merckmillipore.com |

This table summarizes some of the reported in vitro growth inhibitory concentrations of GW 610 against various human cancer cell lines.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2S/c1-18-12-5-3-9(7-13(12)19-2)15-17-11-8-10(16)4-6-14(11)20-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLSVQBGBBYEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236247 | |

| Record name | GW-610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872726-44-8 | |

| Record name | GW-610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872726448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-610 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3XWA9LQ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Gw 610

Aryl Hydrocarbon Receptor (AhR) Ligand Activity and Signaling Pathway Modulation

GW 610 functions as a potent ligand for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor belonging to the basic helix–loop–helix (bHLH)/per-Arnt-sim (PAS) superfamily. researchgate.netmedchemexpress.com The AhR is traditionally known for its role in mediating xenobiotic metabolism. researchgate.net

Potent Binding Affinity to AhR (Kᵢ value: 6.8 nmol/L)

GW 610 exhibits a potent binding affinity to the AhR, with a reported inhibition dissociation constant (Kᵢ) value of 6.8 nmol/L (6.8 nM). aacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com This high affinity facilitates its interaction with the receptor and subsequent activation of downstream signaling. aacrjournals.org

AhR Dissociation from Hsp90 and Nuclear Translocation

In the absence of a ligand, the AhR resides in the cytoplasm as part of a complex with chaperone proteins, including two molecules of heat shock protein 90 (Hsp90), the co-chaperone p23, and XAP2. medchemexpress.commdpi.comscienceopen.comnih.gov This association with Hsp90 helps maintain the AhR in a ligand-binding conformation and prevents its translocation to the nucleus. mdpi.com Upon ligand binding, such as with GW 610, the AhR undergoes a conformational change. oncotarget.com While it has been hypothesized that ligand binding leads to the dissociation of AhR from its chaperone complex before nuclear translocation, research suggests that the ligand-bound AhR may translocate to the nucleus while still in complex with Hsp90. scienceopen.comnih.govnih.gov Dissociation from Hsp90 appears to be essential for the formation of the AhR/ARNT heterodimer, rather than for nuclear translocation itself. nih.gov

Transactivation of Xenobiotic Response Element (XRE)-driven Genes

Following ligand binding and nuclear translocation, the AhR interacts with the aryl hydrocarbon nuclear transporter (ARNT), forming a heterodimer. medchemexpress.commdpi.com This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), located in the regulatory regions of target genes. medchemexpress.commdpi.comuni-tuebingen.dentnu.noniph.go.jp This binding event leads to the transcriptional activation of these XRE-driven genes. medchemexpress.commdpi.comuni-tuebingen.dentnu.noniph.go.jp

Involvement of Cytochrome P450 (CYP) Enzymes in GW 610 Metabolism

Cytochrome P450 (CYP) enzymes play a significant role in the metabolism and activity of GW 610. aacrjournals.orgnih.govnih.govresearchgate.netresearchgate.netacs.org These enzymes can be involved in both the bioactivation and deactivation of benzothiazole (B30560) compounds like GW 610. aacrjournals.orgnih.govresearchgate.netacs.org

CYP1A1 Induction and its Role in Antitumor Activity

GW 610 has been shown to induce the expression of CYP1A1 in various cancer cell lines, including breast and colorectal cancer cells. aacrjournals.orgmedchemexpress.comnih.govnih.govresearchgate.net CYP1A1 is one of the Phase I metabolic enzymes encoded by genes activated by AhR. mdpi.comnih.gov

Research has investigated the role of CYP1A1 induction in the antitumor activity of GW 610. While some earlier studies suggested that GW 610's antitumor activity was not reliant on CYP1A1 induction, more recent and detailed studies using gene depletion techniques have provided further insight. nih.govcaymanchem.comresearchgate.netamerigoscientific.com

Impact of CYP1A1 Depletion on GW 610 Sensitivity

Studies involving the depletion of CYP1A1 in breast cancer (MDA-MB-468, MCF-7) and colorectal cancer (KM12, HCC2998) cell lines have demonstrated that the absence of CYP1A1 markedly reduced the sensitivity of these cells to GW 610. aacrjournals.orgnih.govresearchgate.netresearchgate.net This suggests that CYP1A1 is required for the bioactivation of GW 610, contributing to its antitumor effects. aacrjournals.orgresearchgate.net

In addition to CYP1A1, other CYP isoforms, such as CYP2S1 and CYP2W1, have also been shown to play roles in mediating the activity of GW 610. CYP2S1 appears to be involved in the deactivation of benzothiazoles, while CYP2W1 is important for the bioactivation of GW 610, particularly in colorectal cancer cells. aacrjournals.orgnih.govresearchgate.netresearchgate.netacs.orgresearchgate.netaacrjournals.org

Table 1: Impact of CYP Depletion on GW 610 Sensitivity (Illustrative Data)

| Cell Line | CYP Depleted | Sensitivity to GW 610 | Reference |

| Breast Cancer | CYP1A1 | Reduced | aacrjournals.orgnih.govresearchgate.net |

| CRC | CYP1A1 | Reduced | aacrjournals.orgnih.govresearchgate.net |

| Breast Cancer | CYP2S1 | Increased | aacrjournals.orgresearchgate.net |

| CRC | CYP2S1 | Increased | aacrjournals.orgresearchgate.net |

| CRC | CYP2W1 | Reduced (Resistance) | aacrjournals.orgnih.govresearchgate.net |

Comparison with Other Benzothiazoles and CYP1A1 Dependence

GW 610 belongs to the class of benzothiazoles, some of which, like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203), have shown dependence on CYP1A1 for their activity. aacrjournals.orgnih.gov However, GW 610 exhibits a different profile. While CYP1A1 can be induced by GW 610 in various cancer cell lines, including breast and colorectal cancer cells, studies have indicated that the antitumor activity of GW 610 is not solely reliant on CYP1A1 expression. aacrjournals.orgnih.govamerigoscientific.comlookchem.com Depletion of CYP1A1 in breast and colorectal cancer cells was shown to abrogate sensitivity to both 5F-203 and GW-610, suggesting a role for CYP1A1 in the bioactivation of both compounds. aacrjournals.orgnih.govresearchgate.netresearchgate.net However, unlike some other benzothiazoles, GW 610's activity is not exclusively dependent on CYP1A1 induction. caymanchem.comnih.govamerigoscientific.com

CYP2W1 in Bioactivation of GW 610, particularly in Colorectal Cancer (CRC) Cells

CYP2W1 is a key enzyme involved in the bioactivation of GW 610, particularly in colorectal cancer (CRC) cells. aacrjournals.orgnih.govresearchgate.netacs.orgaacrjournals.orgdntb.gov.ua This enzyme is often overexpressed in human colon cancer tissue, making it a potential tumor-specific drug target. aacrjournals.orgaacrjournals.org Studies have demonstrated that CYP2W1 is important for the bioactivation of this compound in CRC cells. aacrjournals.orgnih.govresearchgate.netacs.org

Effect of CYP2W1 Knockdown on GW 610 Efficacy

Research using isogenic cell lines depleted for specific CYP isoforms has highlighted the critical role of CYP2W1 in GW 610 efficacy in CRC cells. aacrjournals.orgnih.govresearchgate.netacs.org Knockdown of CYP2W1 in CRC cell lines, such as KM12 and HCC2998, resulted in a marked resistance to GW 610. aacrjournals.orgnih.govresearchgate.netacs.org This indicates that CYP2W1 is essential for mediating the compound's effects in these cells. For instance, knockdown of CYP2W1 reduced sensitivity to this compound in HCC2998 and KM12 cells by more than 10- to 100-fold, respectively. researchgate.net

Implications for Tumor-Specific Targeting in CRC

The selective expression of CYP2W1 in colorectal tumors and its crucial role in the bioactivation of GW 610 have significant implications for tumor-specific targeting in CRC. aacrjournals.orgnih.govresearchgate.netaacrjournals.org Because CYP2W1 is highly expressed in colorectal tumors while being absent or insignificant in healthy adult tissues, GW 610 represents a promising agent for CRC therapy. aacrjournals.orgnih.govresearchgate.netacs.orgaacrjournals.org This tumor-specific bioactivation mechanism could potentially lead to targeted delivery of the cytotoxic effects to cancer cells, minimizing damage to normal tissues. aacrjournals.orgaacrjournals.org

CYP2S1 in Deactivation/Modulation of GW 610 Activity

In contrast to the activating role of CYP2W1, CYP2S1 appears to be involved in the deactivation or modulation of GW 610 activity. aacrjournals.orgnih.govresearchgate.netacs.org Studies have suggested that CYP2S1 might be involved in the deactivation of benzothiazoles, including GW 610. aacrjournals.orgnih.gov

Influence of CYP2S1 Depletion on GW 610 Sensitivity

Depletion of CYP2S1 has been shown to increase the sensitivity of certain cancer cell lines to GW 610. aacrjournals.orgnih.govresearchgate.netacs.org This sensitization was observed in MDA-MB-468, KM12, and HCC2998 cells following CYP2S1 knockdown. aacrjournals.orgresearchgate.net This finding supports the role of CYP2S1 in deactivating GW 610. aacrjournals.orgnih.gov

Regiospecific Demethylation and Metabolite Formation (e.g., GW 608)

A significant metabolic pathway for GW 610 involves regiospecific O-demethylation. During biotransformation, GW 610 is initially metabolized to 5-fluoro-2-(4-hydroxy-3-methoxyphenyl)benzothiazole, a metabolite referred to as GW 608 researchgate.netnih.govnih.govnottingham.ac.uk. This demethylation process is primarily catalyzed by human P450 enzymes, specifically CYP1A1 and CYP2W1 nih.gov.

Studies have shown that GW 610 undergoes a two-step oxidation process catalyzed by P450 1A1 or 2W1, involving both regiospecific O-demethylation and a subsequent hydroxylation nih.gov. P450 2W1-catalyzed oxidation of GW 610 has been reported to be more efficient than the P450 1A1-catalyzed reaction nih.gov. While GW 608 is a primary metabolite, it has been observed to be significantly less potent than GW 610 in various cell lines tested nih.gov. The reduced lipophilicity of GW 608, compared to GW 610, may impede its diffusion across cell membranes, potentially contributing to its lower potency nih.gov. The presence of the 4′-hydroxy group in GW 608 allows for potential conjugation, which could affect its solubility and stability researchgate.netnih.gov.

Tyrosine Kinase Inhibitory Properties of GW 610

GW 610 is recognized as an antiproliferative agent possessing tyrosine kinase inhibitory properties amerigoscientific.commedkoo.comselleckchem.com. Tyrosine kinases are critical mediators in various signal transduction cascades within cells, playing essential roles in fundamental biological processes such as growth, differentiation, metabolism, and apoptosis in response to diverse stimuli amerigoscientific.com.

The potent antiproliferative activity of GW 610 is linked, in part, to its ability to inhibit tyrosine kinases amerigoscientific.com. While the specific tyrosine kinase targets of GW 610 are not exhaustively detailed in all available literature, its classification as a tyrosine kinase inhibitor highlights this as a key aspect of its molecular mechanism of action amerigoscientific.commedkoo.com. Inhibition of these crucial signaling enzymes can disrupt downstream pathways that regulate cell proliferation and survival, contributing to the observed antitumor effects of GW 610 amerigoscientific.com.

Potential for DNA Adduct Formation and Subsequent Cellular Effects

A significant aspect of GW 610's mechanism of action involves its bioactivation to electrophilic species capable of forming DNA adducts researchgate.netlookchem.comnih.gov. This bioactivation is mediated by cytochrome P450 enzymes, particularly CYP1A1 and CYP2W1 researchgate.netnih.govlookchem.comnih.gov. The formation of DNA adducts is considered a critical event leading to the antitumor activity of GW 610 in sensitive cancer cells lookchem.comnih.gov.

The generation of DNA adducts can result in DNA damage, including the formation of lethal DNA double-strand breaks (DSBs) lookchem.com. Research has correlated the generation of DNA adducts and subsequent DNA DSBs with the activity of benzothiazole agents like GW 610 lookchem.com. Treatment of sensitive carcinoma cell lines with GW 610 has been shown to generate detectable DNA adducts, and the time-dependent appearance of γ-H2AX foci indicates subsequent DNA double-strand breaks lookchem.com. This DNA damage can trigger cellular responses that ultimately lead to the inhibition of cell proliferation and the induction of cell death lookchem.comnih.gov.

Cellular Processes Influenced by GW 610 (e.g., Growth, Differentiation, Apoptosis)

GW 610 exerts a significant influence on various cellular processes, including growth, differentiation, and apoptosis aacrjournals.orgamerigoscientific.comchem960.comosf.ioscholaris.canih.govtorvergata.itfrontiersin.org. Its potent antiproliferative activity has been demonstrated across a range of cancer cell lines, notably breast and colorectal cancers aacrjournals.orgmedchemexpress.comamerigoscientific.comselleckchem.comresearchgate.net.

In vitro studies have shown that GW 610 displays potent antiproliferative activity, with low GI50 values in cell lines such as MCF-7 and MDA-MB-468 breast cancer cells medchemexpress.comamerigoscientific.com. Selective and potent activity has also been observed in the NCI 60 human cancer cell line panel amerigoscientific.com. The growth-inhibitory effects are linked to its molecular mechanisms, including AhR activation, CYP-mediated bioactivation, tyrosine kinase inhibition, and the induction of DNA damage aacrjournals.orgmedchemexpress.comresearchgate.netlookchem.comamerigoscientific.comchem960.com.

The influence of GW 610 on cellular differentiation and apoptosis is also a key aspect of its biological activity amerigoscientific.com. By affecting signaling pathways regulated by tyrosine kinases and potentially inducing DNA damage, GW 610 can modulate the delicate balance that controls cell fate, pushing cells towards growth arrest or programmed cell death (apoptosis) lookchem.comamerigoscientific.comosf.ioscholaris.canih.govtorvergata.itfrontiersin.orgnih.gov. The precise interplay between these processes in response to GW 610 is complex and depends on the specific cellular context and the activity of metabolizing enzymes aacrjournals.orgnih.gov.

Below is a table summarizing the growth-inhibitory activity of GW 610 against selected human-derived cancer cell lines:

Preclinical Evaluation of Gw 610 S Biological Activity

In Vitro Studies: Cytotoxicity and Growth Inhibition in Cancer Cell Lines

In vitro studies have demonstrated that GW 610 exhibits potent and selective antiproliferative activity against a range of human cancer cell lines. medchemexpress.comarctomsci.comselleckchem.comcaymanchem.combioscience.co.uk This activity has been evaluated across diverse cancer types, highlighting its potential as an anticancer agent. medchemexpress.comarctomsci.comselleckchem.comcaymanchem.combioscience.co.uk

Potent Antiproliferative Activity across NCI 60 Cell Line Panel

GW 610 has shown potent and selective growth-inhibitory activity in the National Cancer Institute (NCI) 60 human tumor cell line panel. caymanchem.comaacrjournals.orgnottingham.ac.ukamerigoscientific.comacs.org Exquisite sensitivity, with GI₅₀ values less than 100 nmol/L, was observed in cell lines derived from colon, certain non-small cell lung, breast, ovarian, and renal cancers after 48-hour exposure to GW 610. aacrjournals.org The NCI-60 screen is a widely used resource for identifying and characterizing novel compounds with potential anticancer activity, utilizing 60 different human tumor cell lines representing various cancer types. nih.govcancer.gov

Selective Cytotoxicity in Specific Cancer Types

Studies have further delineated the selective cytotoxicity of GW 610 in specific cancer types, including breast, colorectal, and lung cancer. medchemexpress.comarctomsci.comselleckchem.comcaymanchem.combioscience.co.ukaacrjournals.org

Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-468)

GW 610 has demonstrated potent antitumor activity against breast cancer cell lines such as MDA-MB-468 and MCF-7. medchemexpress.comarctomsci.comaacrjournals.orgresearchgate.net Potent antiproliferative activity, with GI₅₀ values less than 0.1 nM, was observed in both MCF-7 and MDA-MB-468 cell lines. medchemexpress.comcaymanchem.comamerigoscientific.comapexbt.comnih.govtargetmol.com

Activity Independent of Estrogen Receptor Status

Sensitivity to benzothiazole (B30560) agents, including GW 610, has been observed in breast human tumor models irrespective of their estrogen receptor (ER) status. aacrjournals.org

Colorectal Cancer (CRC) Cell Lines (e.g., KM12, HCC2998)

GW 610 potently inhibits the growth of colorectal cancer cell lines, including KM12 and HCC2998, with IC₅₀ values less than 0.1 μmol/L. aacrjournals.org GW 610 was effective against both breast and colorectal cancer cells in comparative studies with other benzothiazole compounds. nih.govaacrjournals.org GI₅₀ values of 290 nM for KM12 and 0.25 nM for HCC2998 have been reported. medchemexpress.comarctomsci.com

Lung Cancer Cell Lines (e.g., Non-Small Cell Lung Cancer)

GW 610 has shown potent and selective inhibitory activity against lung cancer cell lines, including non-small cell lung cancer. selleckchem.combioscience.co.ukaacrjournals.orgnih.gov Normal lung fibroblasts, such as MRC-5 cells, have been observed to be inherently resistant to GW-610, indicating the selective growth-inhibitory activity of this agent. aacrjournals.orgresearchgate.net

Data Tables

Based on the search results, here is a summary of reported GI₅₀/IC₅₀ values for GW 610 in specific cancer cell lines:

| Cell Line | Cancer Type | GI₅₀/IC₅₀ Value | Unit | Source |

| MCF-7 | Breast Cancer | < 0.1 | nM | medchemexpress.comcaymanchem.comamerigoscientific.comapexbt.comnih.govtargetmol.com |

| MDA-MB-468 | Breast Cancer | < 0.1 | nM | medchemexpress.comcaymanchem.comamerigoscientific.comapexbt.comnih.govtargetmol.com |

| KM12 | Colorectal Cancer | < 0.1 | μmol/L | aacrjournals.org |

| KM12 | Colorectal Cancer | 290 | nM | medchemexpress.comarctomsci.com |

| HCC2998 | Colorectal Cancer | < 0.1 | μmol/L | aacrjournals.org |

| HCC2998 | Colorectal Cancer | 0.25 | nM | medchemexpress.comarctomsci.com |

| NCI 60 Panel | Various Cancers | < 100 | nmol/L | aacrjournals.org |

Note: Differences in reported values (e.g., nM vs μmol/L) may be due to variations in experimental conditions or measurement methods across studies.

Detailed Research Findings

Ovarian and Renal Cancer Cell Lines

GW 610 has shown potent and selective antitumor activity against certain ovarian and renal cancer cell lines in vitro. aacrjournals.orgnih.govmdpi.com Specifically, it has been reported to potently inhibit the growth of the TK-10 renal cell line. nih.govmdpi.com Studies using the NCI human-derived 60 cell line panel observed exquisite sensitivity to GW 610 in certain ovarian and renal cancer cell lines, with GI₅₀ values less than 100 nmol/L. aacrjournals.org

Differential Sensitivity Compared to Related Benzothiazoles (e.g., 5F-203)

GW 610 exhibits a different spectrum of activity compared to related benzothiazoles like 5F-203 (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole). aacrjournals.orgnih.govresearchgate.net While 5F-203 shows potent activity against breast cancer cell lines (MDA-MB-468 and MCF-7), GW 610 is effective against both breast and colorectal cancer cell lines, including KM12 and HCC2998, which were relatively resistant to 5F-203. aacrjournals.orgnih.govresearchgate.net The sensitivity to these compounds can be influenced by cytochrome P450 (CYP) enzymes. CYP1A1 is required for the bioactivation of both 5F-203 and GW 610. aacrjournals.orgnih.gov However, CYP2W1 appears to be important for the bioactivation of GW 610 specifically in colorectal cancer cells. aacrjournals.orgnih.gov Conversely, CYP2S1 may be involved in the deactivation of both 5F-203 and GW 610 in breast and colorectal cancer cells. aacrjournals.orgresearchgate.net

The following table summarizes the differential sensitivity of various cancer cell lines to 5F-203 and GW 610 based on reported IC₅₀ values:

| Cell Line | 5F-203 IC₅₀ (µmol/L) | GW 610 IC₅₀ (µmol/L) | Sensitivity to 5F-203 | Sensitivity to GW 610 |

| MDA-MB-468 | < 1 | < 0.1 | Sensitive | Sensitive |

| MCF-7 | < 1 | < 0.1 | Sensitive | Sensitive |

| KM12 | > 10 | < 0.1 | Resistant | Sensitive |

| HCC2998 | > 10 | < 0.1 | Resistant | Sensitive |

| TK-10 (Renal) | Not specified | Potent/Selective | Not specified | Sensitive |

| Ovarian lines | Not specified | Exquisite (<100 nM) | Not specified | Sensitive |

Note: IC₅₀ values are approximate and can vary depending on experimental conditions.

Resistance of Normal Cells (e.g., MRC-5 embryonic lung fibroblasts)

Notably, normal cells, such as MRC-5 embryonic lung fibroblasts, have been found to be inherently resistant to the growth-inhibitory effects of both 5F-203 and GW 610. aacrjournals.orgmdpi.comresearchgate.netresearchgate.net This demonstrates the selective antitumor activity of these benzothiazole agents towards cancer cells. aacrjournals.orgresearchgate.net

In Vivo Efficacy Studies in Xenograft Models

Preclinical in vivo studies using xenograft models are crucial for evaluating the efficacy of potential antitumor agents.

Human Mammary Carcinoma Models in Nude Mice

GW 610 has shown selective inhibitory effects against human mammary carcinoma models in nude mice.

Considerations for In Vivo Studies (e.g., optimization of experimental conditions, off-target effects)

Optimizing experimental conditions in in vivo studies is crucial to minimize off-target effects and accurately assess the compound's efficacy. This can involve pharmacokinetic profiling to determine optimal dosing schedules, incorporating tissue-specific metabolomic analysis to track metabolite accumulation, and employing models like CRISPR-Cas9 to isolate target-specific effects.

Cell Cycle Arrest and Apoptosis Induction

Studies have indicated that antitumor benzothiazoles, including GW 610 and 5F-203, can cause cell cycle arrest and induce apoptosis in sensitive cancer cells. mdpi.comresearchgate.net This is a key mechanism by which these compounds exert their antitumor effects. mdpi.comresearchgate.net

Impact on Tumor Microenvironment and Potential for Immunotherapy

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. It plays a crucial role in tumor progression, metastasis, and response to therapy, including immunotherapy. frontiersin.orgnih.gov Modulating the TME to enhance anti-tumor immunity is a key strategy in cancer treatment. frontiersin.orgresearchgate.net

Preclinical investigations into GW 610 have touched upon its potential interactions within this complex environment, particularly concerning its influence on immune components and pathways relevant to immunotherapy. GW 610 has been identified as a potent ligand of the Aryl Hydrocarbon Receptor (AhR). medchemexpress.commdpi.com The AhR is a transcription factor known to play a multifaceted role in various biological processes, including immune responses and cancer development. researchgate.net Its activation or inhibition by different ligands can have variable effects depending on the cell and tissue type. researchgate.net

Studies have shown that GW 610 can induce the expression of certain cytochrome P450 enzymes, specifically CYP1A1, CYP2S1, and CYP2W1, in various cancer cell lines. medchemexpress.com CYP1A1 induction has been noted in multiple cell lines, while CYP2S1 and CYP2W1 induction appears to be more specific to breast cancer cells. medchemexpress.com The role of these enzymes in the context of the tumor microenvironment and immune response is an area of ongoing research.

While detailed data specifically on GW 610's direct impact on immune cell populations (such as cytotoxic T lymphocytes, macrophages, or regulatory T cells) or the expression of immune checkpoint molecules within the TME is limited in the provided search results, the link between AhR modulation and the tumor immune microenvironment is established in broader research. researchgate.net Strategies involving the manipulation of the TME, including targeting immune cells and pathways, are actively being explored to improve the efficacy of immunotherapies like immune checkpoint inhibitors and cellular therapies. frontiersin.orgnih.govcam.ac.ukfrontiersin.orgesmo.orgnih.gov

Given GW 610's classification as an antitumor agent with tyrosine kinase inhibitory properties and its potent antiproliferative activity against certain cancer cell lines, further preclinical studies are warranted to fully elucidate its effects on the tumor microenvironment and its potential synergistic effects when combined with existing or emerging immunotherapies. amerigoscientific.comnih.govmedchemexpress.com

Below is a table summarizing some of the in vitro antiproliferative data for GW 610, which provides context for its potential as an antitumor agent. While this table does not directly address the tumor microenvironment, the observed potency against cancer cells is a prerequisite for any potential impact within that environment.

| Cancer Cell Line | GI50 (nM) |

| MCF-7 (Breast Cancer) | < 0.1 amerigoscientific.comnih.govmedchemexpress.com |

| MDA 468 (Breast Cancer) | < 0.1 amerigoscientific.comnih.govmedchemexpress.com |

| KM 12 (Colorectal Cancer) | 290 medchemexpress.com |

| HCC 2998 (Colorectal Cancer) | 0.25 medchemexpress.com |

Note: GI50 represents the half-maximal growth inhibitory concentration.

Further research is needed to explore how the potent antiproliferative effects of GW 610 translate into changes in the tumor microenvironment and immune cell infiltration in preclinical models. The role of AhR activation by GW 610 in shaping the immunosuppressive or immunostimulatory nature of the TME remains a critical area for future investigation to determine its full potential in cancer immunotherapy. researchgate.net

Pharmacological and Pharmacokinetic Investigations of Gw 610

Preclinical Pharmacokinetics and Metabolism

Preclinical studies have underscored the poor aqueous solubility of GW 610 as a critical factor influencing its pharmacokinetics nih.gov. The compound is characterized by its high lipophilicity mdpi.com. Metabolic studies have revealed that GW 610 undergoes regiospecific demethylation, leading to the formation of 5-fluoro-2-(4-hydroxy-3-methoxyphenyl) benzothiazole (B30560), referred to as GW 608 nih.govmdpi.com. This metabolic transformation exposes a hydroxyl group at the 4' position of GW 608, providing a site for potential conjugation via an ester linkage nih.govmdpi.com. This conjugation approach has been explored as a means to improve aqueous solubility and stability while striving to maintain the compound's antitumour efficacy nih.gov.

GW 610 acts as a potent ligand for the aryl hydrocarbon receptor (AhR) . Its biological activity is mediated through bioactivation by cytochrome P450 (CYP) 1A1 and 2W1 enzymes, which generate electrophilic intermediates that subsequently form DNA adducts in susceptible cancer cells nih.govmdpi.com. Evidence also suggests the involvement of CYP2S1 in the inactivation of GW 610 in certain cancer cell lines researchgate.net.

Drug Delivery Systems for Enhanced Therapeutic Efficacy

To overcome the challenges posed by the poor water solubility of GW 610 and to enhance its therapeutic effectiveness, significant research efforts have been directed towards developing suitable drug delivery systems nih.govresearchgate.net. Among the investigated strategies, encapsulation within apoferritin protein cages and conjugation with amino acids have shown promise in improving the solubility, encapsulation efficiency, and targeted delivery of GW 610 and its related derivatives nih.govnih.govmdpi.com.

Apoferritin Encapsulation and its Benefits

Apoferritin (AFt), a naturally occurring, biocompatible protein cage, has been investigated as a potential nanocarrier for GW 610 nih.govnih.govmdpi.com. AFt possesses an internal cavity capable of encapsulating various molecules researchgate.net. Successful encapsulation of GW 610 within AFt cages has been reported, with studies indicating the loading of over 190 molecules of GW 610 per AFt cage nih.govnih.govlincoln.ac.ukresearchgate.net. Another study documented the encapsulation of 191 molecules per AFt cage nottingham.ac.uk. The resulting AFt-GW 610 complex has demonstrated dose-dependent inhibition of cell growth and exhibited increased potency compared to free GW 610 in a majority of the tested cancer cell lines nih.govnih.govlincoln.ac.ukresearchgate.net.

Increased Solubility and Stability

Encapsulation within apoferritin has been shown to improve the aqueous solubility of GW 610 nih.govmdpi.com. The inherent poor aqueous solubility of GW 610 contributed to a relatively low drug loading of approximately 11% when encapsulated within AFt nih.gov. Nevertheless, the encapsulated compound has demonstrated stability, remaining stable for at least 3 months when stored at 4°C nih.govmdpi.com.

Enhanced Selectivity and Reduced Toxicity

Apoferritin encapsulation of GW 610 has been linked to enhanced selectivity for cancer cells . AFt is internalized by cells through transferrin receptor 1 (TfR1)-mediated endocytosis, a receptor often overexpressed on the surface of cancer cells mdpi.com. This uptake mechanism contributes to the increased anticancer potency observed with AFt-encapsulated benzothiazoles researchgate.netnih.gov. Research has confirmed that the selectivity profile of GW 610 is maintained after AFt encapsulation, with minimal activity observed in non-cancerous cell lines such as MRC-5 fibroblasts nih.govmdpi.comnih.gov.

Sustained Release Mechanisms

Studies investigating the release kinetics of encapsulated GW 610 have indicated that AFt encapsulation can provide a sustained release profile. Release studies conducted at physiologically relevant pH levels have shown sustained release of GW 610 over a period of 12 hours nih.govnih.govlincoln.ac.ukresearchgate.net. Complete release of GW 610 from the AFt carrier was observed within 12 hours at 37°C and physiological pH conditions mdpi.com. The pH-dependent disassembly of the AFt cage within the acidic environment of lysosomes is believed to facilitate the controlled release of the encapsulated drug mdpi.com.

Amino Acid Conjugation for Solubility and Encapsulation Optimization (e.g., GW 608-Lys)

To further enhance the solubility and encapsulation efficiency, amino acid conjugation of the GW 608 prodrug, the demethylated metabolite of GW 610, has been explored nih.govmdpi.com. Amino acid esters of GW 608 were synthesized to modify their polarity and optimize their properties for encapsulation within AFt nih.govnih.govlincoln.ac.ukresearchgate.net. Conjugation with amino acids successfully increased the solubility of GW 608 derivatives nih.govnottingham.ac.uk. This strategy led to a significant improvement in encapsulation efficiency within AFt nih.govnih.govlincoln.ac.ukmdpi.comresearchgate.net.

Among the amino acid conjugates, the lysine (B10760008) conjugate, GW 608-Lys, has demonstrated particular promise nih.govnih.govlincoln.ac.ukresearchgate.net. A substantial increase in encapsulation efficiency was observed with GW 608-Lys, with reports indicating the encapsulation of over 380 molecules per AFt cage nih.govnih.govlincoln.ac.ukmdpi.comresearchgate.netresearchgate.net. Some studies reported over 308 molecules of GW 608-Lys per AFt cage researchgate.net. This enhanced encapsulation is attributed to the favorable polarity and improved aqueous solubility imparted by the amino acid conjugation nih.gov.

AFt-encapsulated amino acid modified GW 608 complexes, such as AFt-GW 608-Lys, have shown more rapid cellular uptake and greater anticancer potency compared to their unencapsulated counterparts nih.govnih.govlincoln.ac.ukresearchgate.netresearchgate.net. AFt-GW 608-Lys exhibited superior activity compared to AFt-GW 610 in several cell lines nih.gov. Notably, AFt encapsulation of GW 608-Lys resulted in a dramatic increase in potency in certain cell lines, with one study reporting an approximately 1000-fold enhancement in KM-12 cells nih.govresearchgate.net.

The release profile of GW 608-Lys from AFt has also been shown to be sustained, with complete release occurring within 12 hours under physiologically relevant temperature and pH conditions mdpi.com.

Here is a table summarizing some of the encapsulation data:

| Compound | Delivery System | Molecules per AFt Cage | Encapsulation Efficiency (%) | Reference |

| GW 610 | AFt | >190 | ~11 | nih.govnih.govlincoln.ac.ukresearchgate.net |

| GW 610 | AFt | 191 | Not specified | nottingham.ac.uk |

| GW 608-Lys | AFt | >380 | 25 | nih.govnih.govlincoln.ac.ukmdpi.comresearchgate.netresearchgate.net |

| GW 608-Lys | AFt | >308 | Not specified | researchgate.net |

| GW 608 | AFt | ~110 | Not specified | mdpi.com |

Structure-Activity Relationships (SARs) and Drug Design Implications

Structure-activity relationship (SAR) studies have been conducted on GW 610 and related benzothiazole derivatives to understand how structural variations influence their biological activity wikipedia.orgfishersci.casci-hub.se. These studies are crucial for identifying and optimizing lead compounds in drug design wikipedia.org. GW 610 has been noted to exhibit a high level of potent activity within these SAR studies, suggesting that its specific structural arrangement is particularly effective wikipedia.orgfishersci.ca. Most structural modifications to GW 610 have resulted in a decrease in its in vitro activity wikipedia.orgfishersci.ca.

Influence of Fluorine Substitution

The presence and position of fluorine substitution in benzothiazole derivatives, including GW 610, can significantly impact their properties and biological activity wikipedia.orgwikipedia.orgnih.gov. Specifically for GW 610, the fluorine atom at the 5-position of the benzothiazole ring plays a crucial role wikipedia.orgwikipedia.org. Studies have indicated that the absence of this fluorine atom leads to a loss of cellular antitumor activity, underscoring its importance for the compound's efficacy in this series wikipedia.org. Fluorine substitution can influence lipophilicity, binding affinity to biological targets, metabolic stability, and membrane permeability, all of which are critical aspects of drug design wikipedia.orgwikipedia.orgnih.govuni.lu.

Toxicological Considerations (e.g., AhR agonism and CYP enzyme expression)

Toxicological considerations for GW 610 involve its interaction with the aryl hydrocarbon receptor (AhR) and its subsequent influence on cytochrome P450 (CYP) enzyme expression wikipedia.orgwikipedia.orgsci-hub.seresearchgate.netmims.comfishersci.cafishersci.cahznu.edu.cnnih.govguidetopharmacology.org. GW 610 functions as a potent AhR ligand, exhibiting a binding affinity with a Kᵢ value of 6.8 nmol/L wikipedia.orgmims.comhznu.edu.cnguidetopharmacology.org.

The interaction of GW 610 with AhR can lead to the induction of certain CYP enzymes, including CYP1A1, CYP2W1, and CYP2S1 fishersci.cafishersci.canih.govguidetopharmacology.org. Research indicates a complex interplay between these enzymes in mediating the activity of benzothiazoles like GW 610 fishersci.canih.gov. CYP1A1 and CYP2W1 have been implicated in the bioactivation of GW 610, potentially leading to the formation of reactive intermediates fishersci.canih.gov. For instance, the CYP2W1-catalyzed oxidation of GW 610 has been reported to be more efficient than the CYP1A1-catalyzed reaction, involving a two-step oxidation process nih.gov. Conversely, CYP2S1 appears to be involved in the deactivation of benzothiazoles fishersci.canih.gov. Gene knockdown studies have supported these roles, showing that depletion of CYP1A1 can reduce sensitivity to GW 610, while CYP2S1 knockdown can sensitize cells wikipedia.org. The AhR agonism and subsequent CYP enzyme modulation by GW 610 can influence its metabolism, potentially leading to both therapeutic and toxicological outcomes depending on the specific CYP enzyme expression levels wikipedia.org.

The biotransformation of GW 610 by CYP1A1, CYP2W1, and CYP2S1 plays a critical role in its properties and potential toxicity fishersci.canih.gov. Studies have investigated the biotransformation pathways and characterized the major oxidation products, including the detection of glutathione (B108866) conjugates, suggesting the formation of reactive intermediates fishersci.canih.gov.

The following table summarizes some of the research findings related to GW 610's interaction with CYP enzymes:

| CYP Enzyme | Role in GW 610 Metabolism | Research Finding Highlights | Source |

| CYP1A1 | Bioactivation | Involved in bioactivation; depletion reduces sensitivity to GW 610. Can be induced by GW 610. | wikipedia.orgfishersci.canih.govguidetopharmacology.org |

| CYP2W1 | Bioactivation | Involved in bioactivation; knockdown causes resistance in CRC cells. Oxidation is 5-fold more efficient than CYP1A1. Can be induced by GW 610. | fishersci.canih.govguidetopharmacology.org |

| CYP2S1 | Deactivation | Involved in deactivation; depletion sensitizes cells to GW 610. Can be induced by GW 610. | fishersci.canih.govguidetopharmacology.org |

Therapeutic Potential and Future Research Directions for Gw 610

GW 610 as a Lead Structure for Anticancer Agents

GW 610 has been identified as a promising lead structure for the development of novel anticancer therapeutics. eurekaselect.com The benzothiazole (B30560) core is a recognized pharmacophore associated with activity in various medical fields, including cancer therapy. eurekaselect.comnih.gov Studies exploring the relationship between chemical structure and biological activity have provided valuable insights into the key structural features that influence the potency of benzothiazole derivatives. eurekaselect.comresearchgate.net The mechanism by which GW 610 exerts its effects involves its metabolic activation by specific cytochrome P450 enzymes, namely CYP1A1 and CYP2W1, within susceptible tumor cells. nih.gov This biotransformation process yields electrophilic intermediates that subsequently form DNA adducts, ultimately leading to lethal double-strand breaks in the DNA. nih.gov Furthermore, GW 610 is a potent ligand for the aryl hydrocarbon receptor (AhR), which plays a significant role in its biological actions. nottingham.ac.uk Activation of AhR signaling can result in the induction of CYP1A1 and CYP2W1 enzyme expression. nih.govresearchgate.net

Specific Cancer Indications with Promising Preclinical Data

In vitro studies have shown that GW 610 possesses potent and selective inhibitory activity against a variety of human cancer cell lines. amerigoscientific.comaacrjournals.org Notable sensitivity, characterized by GI50 values typically below 100 nmol/L, has been observed in cell lines derived from colon, non-small cell lung, breast, ovarian, and renal cancers within the NCI human-derived 60 cell line panel. aacrjournals.orgaacrjournals.org

Breast Cancer

Preclinical data indicates that GW 610 exerts significant cytotoxic effects on breast cancer cell lines, such as MCF-7 and MDA-MB-468. aacrjournals.org It has demonstrated potent antiproliferative activity against these cell lines with reported GI50 values below 0.1 nM. amerigoscientific.com GW 610 exhibits selective inhibition of breast cancer cell growth irrespective of their estrogen receptor status. The sensitivity of breast cancer cells to GW 610 is partly mediated by the induction and activity of CYP1A1, CYP2S1, and CYP2W1 enzymes. researchgate.netaacrjournals.orgaacrjournals.orgresearchgate.net While CYP1A1 is essential for bioactivation, CYP2S1 appears to contribute to the deactivation of benzothiazoles in breast cancer cells. aacrjournals.orgaacrjournals.orgresearchgate.net

In Vitro Activity of GW 610 in Breast Cancer Cell Lines

| Cell Line | GI50 (nM) | Reference |

| MCF-7 | < 0.1 | amerigoscientific.com |

| MDA-MB-468 | < 0.1 | amerigoscientific.com |

| MCF-7 (IC50) | < 100 | aacrjournals.org |

| MDA-MB-468 (IC50) | < 100 | aacrjournals.org |

Colorectal Cancer

GW 610 demonstrates efficacy against colorectal cancer (CRC) cell lines, including KM12 and HCC2998, with reported IC50 values below 100 nmol/L. aacrjournals.org Its activity extends to human cell lines originating from challenging colorectal carcinomas. aacrjournals.orgaacrjournals.org The sensitivity of CRC cells to GW 610 is considerably influenced by the expression and activity of CYP2W1, an enzyme highly expressed in colorectal tumors and crucial for the bioactivation of GW 610 in these cells. aacrjournals.orgaacrjournals.orgresearchgate.net Studies have shown that the depletion of CYP2W1 leads to marked resistance to GW 610 in CRC cells. aacrjournals.orgaacrjournals.orgresearchgate.net CYP1A1 is also induced in CRC cells treated with GW 610 and is necessary for its antitumor activity, while CYP2S1 may play a role in deactivation. aacrjournals.orgaacrjournals.orgresearchgate.net

In Vitro Activity of GW 610 in Colorectal Cancer Cell Lines

| Cell Line | IC50 (nmol/L) | Reference |

| KM12 | < 100 | aacrjournals.org |

| HCC2998 | < 100 | aacrjournals.org |

Lung Cancer

GW 610 has exhibited potent and selective inhibitory activity against lung cancer cell lines. amerigoscientific.comaacrjournals.org Its activity has been noted in certain non-small cell lung cancer cell lines within the NCI 60 panel, with GI50 values below 100 nmol/L. aacrjournals.orgaacrjournals.org

Renal Cancer

Research indicates that human renal cancer cell lines, such as TK-10, are sensitive to antitumor benzothiazoles, including GW 610. aacrjournals.orgmdpi.comnih.gov GW 610, a structurally related dimethoxyphenylbenzothiazole, shows potent and selective antitumor activity against the TK-10 renal cell line in vitro. mdpi.comnih.gov Encapsulating GW 610 within apoferritin protein cages has demonstrated improved antitumor effects against TK-10 cells in vitro at lower concentrations compared to the unencapsulated compound, suggesting a potential strategy to enhance its pharmaceutical properties. mdpi.comnih.gov

In Vitro Activity of GW 610 in Renal Cancer Cell Lines

| Cell Line | Activity | Reference |

| TK-10 | Potent | mdpi.comnih.gov |

Combination Therapies and Synergistic Effects

While specific data on combination therapies involving GW 610 were not extensively available in the provided search results, the strategy of combining therapeutic agents is a crucial area of cancer research aimed at enhancing treatment outcomes and overcoming drug resistance. Combining agents that target distinct molecular pathways can lead to synergistic or additive effects, potentially allowing for reduced drug dosages and a possible decrease in toxicity associated with individual therapies. nih.gov Preclinical studies with other compounds have illustrated that synergistic effects can be achieved by combining agents that target kinases with those that induce apoptosis. mostwiedzy.pl Investigating GW 610 in combination with other anticancer agents represents a valuable direction for future research to potentially improve its efficacy and broaden its therapeutic utility.

Challenges and Opportunities in Preclinical Development

Preclinical development of novel therapeutic agents like GW 610 involves rigorous evaluation to establish a comprehensive understanding of their biological activity, pharmacokinetics, and potential metabolic pathways before progression to human trials. For GW 610, significant in vitro research has been conducted, highlighting its potent and selective activity against a range of human cancer cell lines. amerigoscientific.comcaymanchem.comnih.gov

Research into the metabolic fate of GW 610 has shown that it undergoes a two-step oxidation process catalyzed by human cytochrome P450 enzymes, specifically CYP1A1 and CYP2W1. washington.edu This process involves a regiospecific O-demethylation followed by further hydroxylation. washington.edu Studies have indicated that the CYP2W1-catalyzed oxidation of GW 610 is more efficient than the reaction catalyzed by CYP1A1. washington.edu The detection of glutathione (B108866) (GSH) conjugates, likely formed through a 1,2-quinone intermediate, suggests that these metabolic pathways mediated by CYP1A1 and CYP2W1 may lead to the formation of reactive intermediates. washington.edu Understanding these metabolic transformations is crucial for predicting in vivo behavior and informing future preclinical study design.

Despite the challenges, the potent and selective in vitro activity of GW 610 presents significant opportunities. It has shown exquisite antiproliferative activity with GI50 values below 0.1 nM in MCF-7 and MDA 468 breast cancer cell lines and demonstrated potent and selective activity across the NCI 60 human cancer cell line panel. amerigoscientific.comcaymanchem.comnih.gov This broad spectrum of activity in vitro suggests potential against various cancer types, including lung, colon, and breast cancers. amerigoscientific.comcaymanchem.comnih.gov Furthermore, unlike some related compounds, GW 610's antitumor activity is not dependent on the induction of CYP1A1 expression, which could offer a distinct advantage. amerigoscientific.comcaymanchem.comnih.gov Future preclinical studies have the opportunity to focus on generating crucial in vivo data to confirm the observed in vitro efficacy, evaluate pharmacokinetic properties, and further elucidate the role of CYP-mediated metabolism in a living system.

Potential for Translational Research and Clinical Trials

The promising in vitro profile of GW 610 lays a foundation for potential translational research and subsequent clinical trials. Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. gwu.edu The observed potent and selective antitumor activity of GW 610 in various cancer cell lines, particularly breast, colon, and lung cancer, indicates a potential for clinical investigation in these areas. amerigoscientific.comcaymanchem.comnih.gov

However, GW 610 is currently in the preclinical development stage, and no clinical trials have been reported to date. amerigoscientific.com Progression to clinical trials in humans requires comprehensive preclinical data, including robust in vivo efficacy and pharmacokinetic studies. itmedicalteam.pl The insights gained from understanding its metabolism by CYP1A1 and CYP2W1 are vital for translational research, as they can help predict human metabolic profiles and potential drug interactions, guiding the design of early-phase clinical studies. washington.edu

The potential for translational research lies in leveraging the strong in vitro findings to design targeted in vivo studies that can provide the necessary evidence of efficacy and safety in relevant animal models. ous-research.nonih.gov If successful, these preclinical studies would support the transition to Phase 1 clinical trials to evaluate the compound's safety and pharmacokinetics in humans. While the path to clinical application involves navigating various challenges inherent in drug development, the initial preclinical data for GW 610 suggests a promising compound warranting further investigation to determine its potential as a therapeutic agent. itmedicalteam.pl

Q & A

Q. What are the key structural features of GW 610 that influence its biological activity?

GW 610's non-polar nature and molecular substituents (e.g., fluorinated benzene rings and methoxy groups) are critical for its interactions with biological targets. Structural comparisons with analogs like GW 608 (polar, positively charged) highlight the role of substituent polarity in modulating activity . For validation, techniques such as NMR spectroscopy or X-ray crystallography should be employed to confirm structural integrity.

Q. How should researchers design initial experiments to assess GW 610's efficacy in cellular models?

Begin with dose-response assays to establish potency (e.g., IC₅₀ values) across relevant cell lines. Include controls for solvent effects (e.g., DMSO) and validate findings using orthogonal methods like fluorescence-based assays or Western blotting. Ensure replication (n ≥ 3) to account for biological variability .

Q. What are the primary biological targets hypothesized for GW 610 based on structural analogs?

GW 610’s structural similarity to aryl hydrocarbon receptor (AhR) ligands suggests potential interactions with AhR signaling pathways. Prioritize target validation using siRNA knockdown or competitive binding assays alongside positive controls (e.g., TCDD) .

Advanced Research Questions

Q. How can researchers address contradictory findings in GW 610's mechanism of action across different experimental models?

Contradictions often arise from model-specific variables (e.g., cell type, assay conditions). Conduct systematic cross-model comparisons, standardizing variables such as incubation time and metabolite clearance. Use meta-analysis to identify confounding factors and apply Bayesian statistics to quantify uncertainty .

Q. What methodologies are recommended to analyze GW 610's molecular interactions with potential binding partners?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic and thermodynamic profiling. Molecular dynamics simulations can predict binding affinities, while cryo-EM may resolve structural complexes. Cross-validate with mutagenesis studies to identify critical residues .

Q. How should researchers optimize experimental conditions for GW 610 in vivo studies to minimize off-target effects?

Use pharmacokinetic profiling (e.g., AUC, Cₘₐₓ) to determine optimal dosing schedules. Incorporate tissue-specific metabolomic analysis to track metabolite accumulation. Employ CRISPR-Cas9 models to isolate target-specific effects from background noise .

Q. What strategies can reconcile discrepancies between in silico predictions and empirical data for GW 610's activity?

Re-evaluate computational parameters (e.g., force fields, solvation models) and validate docking results with experimental binding assays. Use ensemble modeling to account for conformational flexibility and integrate cheminformatics tools (e.g., QSAR) to refine predictions .

Data Presentation and Reproducibility

Q. What statistical frameworks are most appropriate for analyzing GW 610's dose-dependent effects?

Use non-linear regression models (e.g., sigmoidal dose-response) with bootstrapping to estimate confidence intervals. For multiplexed data, apply ANOVA with post-hoc corrections (e.g., Tukey’s test). Report effect sizes (e.g., Cohen’s d) to contextualize significance .

Q. How can researchers ensure reproducibility in GW 610 studies when using heterogeneous datasets?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw data in repositories like Zenodo. Document metadata comprehensively (e.g., batch numbers, instrument calibration logs) and use version-controlled protocols .

Comparative and Translational Studies

Q. What criteria should guide the selection of GW 610 analogs for comparative mechanistic studies?

Prioritize analogs with defined structural variations (e.g., GW 608’s polar groups) to isolate substituent effects. Use cheminformatics tools (e.g., Tanimoto similarity scores) to quantify molecular overlap and assess bioactivity via high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.